

Synthesis of Acrylonitrile-1-¹³C: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: Acrylonitrile-1-¹³C

CAS No.: 91628-87-4

Cat. No.: B1340573

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This comprehensive application note provides a detailed protocol for the synthesis of Acrylonitrile-1-¹³C, a critical labeled compound for a variety of research applications, including mechanistic studies and metabolic tracing. The synthesis is a two-step process commencing with the nucleophilic ring-opening of ethylene oxide by ¹³C-labeled potassium cyanide (K¹³CN) to form ethylene cyanohydrin-1-¹³C, followed by its dehydration to yield the desired Acrylonitrile-1-¹³C. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and safe synthesis.

Introduction

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. Acrylonitrile, a key monomer in the production of polymers and a versatile chemical intermediate, when labeled with ¹³C at the C1 position, allows for precise tracking of the cyano group in various chemical and biological transformations. This capability is invaluable for elucidating reaction mechanisms, understanding metabolic pathways, and quantifying the incorporation of the nitrile functionality into larger molecules.

This document provides a robust and well-validated protocol for the synthesis of Acrylonitrile-1-¹³C, designed for researchers, scientists, and professionals in drug development. The procedure is broken down into two main stages, with detailed explanations for each experimental choice to ensure both reproducibility and a thorough understanding of the process.

Reaction Mechanism and Pathway

The synthesis of Acrylonitrile-1-¹³C proceeds through a two-step reaction pathway:

- **Step 1: Synthesis of Ethylene Cyanohydrin-1-¹³C.** This step involves the nucleophilic attack of the ¹³C-labeled cyanide anion from K¹³CN on one of the carbon atoms of the ethylene oxide ring. The strained three-membered ring of ethylene oxide readily opens upon attack, forming an alkoxide intermediate. Subsequent protonation, typically from a protic solvent like water, yields ethylene cyanohydrin-1-¹³C. The reaction is base-catalyzed, and the hydroxide ions generated from the hydrolysis of KCN can facilitate the ring-opening.
- **Step 2: Dehydration of Ethylene Cyanohydrin-1-¹³C.** The newly formed ethylene cyanohydrin-1-¹³C is then subjected to dehydration to introduce the carbon-carbon double bond. This elimination reaction is typically carried out at elevated temperatures in the presence of a dehydration catalyst. Various catalysts can be employed, with alkali metal formates being a common choice.^{[1][2]} The catalyst facilitates the removal of a water molecule, leading to the formation of Acrylonitrile-1-¹³C.

Safety First: Handling Highly Hazardous Reagents

The synthesis of Acrylonitrile-1-¹³C involves the use of Potassium Cyanide (KCN) and Ethylene Oxide, both of which are highly hazardous materials. Strict adherence to safety protocols is paramount.

- **Potassium Cyanide (K¹³CN):** A highly toxic compound that can be fatal if ingested, inhaled, or absorbed through the skin.^{[3][4][5][6]} It reacts with acids and moisture to produce highly toxic and flammable hydrogen cyanide (HCN) gas.^{[4][5][7]}
 - **Handling:** Always handle K¹³CN in a well-ventilated chemical fume hood.^[5] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.^[3]

- Emergency: In case of exposure, immediately seek medical attention.[5] Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
- Waste Disposal: All cyanide-containing waste must be treated as hazardous waste and disposed of according to institutional and local regulations.[3][8] Do not mix with acidic waste.
- Ethylene Oxide: A flammable, toxic, and carcinogenic gas. It is a severe respiratory and skin irritant.
 - Handling: Work with ethylene oxide in a closed system or a well-ventilated fume hood.[9] Use appropriate PPE, including gloves and safety goggles.
 - Emergency: In case of a leak or exposure, evacuate the area immediately and seek medical attention.[9][10][11] Emergency plans and alarm systems should be in place.[10][12]
 - Storage: Store in a cool, well-ventilated area away from heat and ignition sources.

Experimental Protocols

Part 1: Synthesis of Ethylene Cyanohydrin-1-¹³C

This protocol is adapted from established procedures for the synthesis of ethylene cyanohydrin.[13]

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Potassium Cyanide- ¹³ C (K ¹³ CN)	66.12	1.0 g	0.015
Ethylene Oxide	44.05	~1.0 g (excess)	~0.023
Deionized Water	18.02	10 mL	-

Equipment:

- Three-necked round-bottom flask (50 mL)
- Magnetic stirrer and stir bar
- Condenser with a drying tube
- Dropping funnel
- Ice-water bath
- Thermometer

Procedure:

- **Reaction Setup:** Assemble the three-necked flask equipped with a magnetic stir bar, a condenser topped with a calcium chloride drying tube, and a dropping funnel. The entire apparatus must be placed in a certified chemical fume hood.
- **Reagent Preparation:** In the flask, dissolve 1.0 g of $K^{13}CN$ in 10 mL of deionized water. Cool the solution to 0-5 °C using an ice-water bath.
- **Addition of Ethylene Oxide:** Carefully add a slight excess of liquid ethylene oxide (~1.0 g) to the dropping funnel. Caution: Ethylene oxide is a gas at room temperature (boiling point 10.7 °C). It should be handled with extreme care, preferably pre-cooled.
- **Reaction:** Add the ethylene oxide dropwise to the stirred $K^{13}CN$ solution while maintaining the temperature between 5-10 °C. The addition should be slow to control the exothermic reaction.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the cyanide ion (qualitative test).
- **Work-up:** The resulting aqueous solution of ethylene cyanohydrin-1- ^{13}C can be used directly in the next step without further purification to minimize product loss.

Part 2: Dehydration of Ethylene Cyanohydrin-1-¹³C to Acrylonitrile-1-¹³C

This protocol is based on patented methods for the catalytic dehydration of ethylene cyanohydrin.[1][14][15]

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity
Ethylene Cyanohydrin-1- ¹³ C solution	(from Part 1)	~11 mL
Sodium Formate (NaCHO ₂)	68.01	1.0 g
High-boiling solvent (e.g., PEG 400)	-	5 mL

Equipment:

- Distillation apparatus with a short-path distillation head
- Heating mantle with a temperature controller
- Receiving flask cooled in an ice-water bath

Procedure:

- Catalyst Preparation: In the distillation flask, add 1.0 g of sodium formate and 5 mL of a high-boiling solvent like polyethylene glycol 400 (PEG 400). Heat the mixture to approximately 150 °C to ensure the catalyst is dry.
- Addition of Ethylene Cyanohydrin: Slowly add the aqueous solution of ethylene cyanohydrin-1-¹³C from Part 1 to the hot catalyst mixture.
- Dehydration and Distillation: Gradually increase the temperature of the reaction mixture to 180-200 °C.[1] The Acrylonitrile-1-¹³C and water will co-distill.

- **Product Collection:** Collect the distillate in a receiving flask cooled in an ice-water bath. Acrylonitrile has a boiling point of 77 °C.
- **Purification:** The collected distillate will be a two-phase mixture of Acrylonitrile-1-¹³C and water. Separate the organic layer. The acrylonitrile can be further dried over anhydrous magnesium sulfate and purified by fractional distillation if necessary.

Characterization of Acrylonitrile-1-¹³C

1. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR is the primary technique to confirm the position of the ¹³C label.

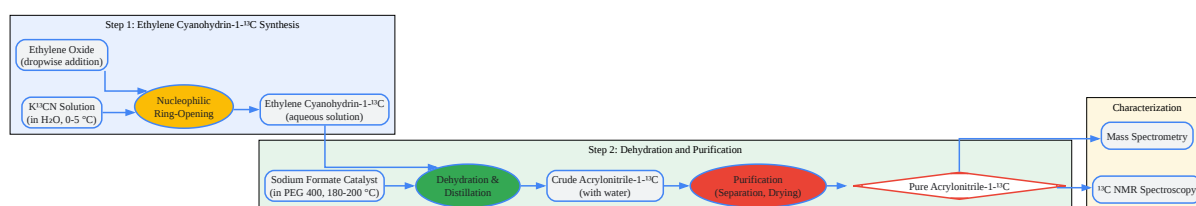
- **Expected Chemical Shifts:** The chemical shift of the nitrile carbon in acrylonitrile is typically in the range of 110-120 ppm.^{[13][16]} In Acrylonitrile-1-¹³C, a strong signal is expected in this region. The other two carbons will show signals at approximately 107 ppm (-CH=) and 132 ppm (=CH₂). Due to the ¹³C-¹³C coupling, the signals for the C2 and C3 carbons may appear as doublets if the spectrum is acquired without proton decoupling.

2. Mass Spectrometry (MS):

Mass spectrometry will confirm the incorporation of the ¹³C isotope by a mass shift.

- **Expected Molecular Ion:** The molecular weight of unlabeled acrylonitrile (C₃H₃N) is 53.06 g/mol. For Acrylonitrile-1-¹³C (¹³CC₂H₃N), the expected molecular ion peak will be at m/z = 54.
- **Fragmentation Pattern:** The mass spectrum of acrylonitrile shows characteristic fragments. For the ¹³C-labeled compound, the fragments containing the nitrile carbon will be shifted by one mass unit.^{[4][17][18]}

Experimental Workflow Diagram



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Caption: Workflow for the synthesis and characterization of Acrylonitrile-1-¹³C.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Acrylonitrile-1-¹³C from K¹³CN and ethylene oxide. By following the outlined procedures and adhering strictly to the safety precautions, researchers can confidently produce this valuable isotopically labeled compound for their studies. The detailed explanation of the reaction mechanism and the characterization methods will aid in ensuring the successful synthesis and verification of the final product.

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